2-methyl-N-(5-methyl-1,3-thiazol-2-yl)-4-(propan-2-yl)-1,3-thiazole-5-carboxamide
Description
Properties
Molecular Formula |
C12H15N3OS2 |
|---|---|
Molecular Weight |
281.4 g/mol |
IUPAC Name |
2-methyl-N-(5-methyl-1,3-thiazol-2-yl)-4-propan-2-yl-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C12H15N3OS2/c1-6(2)9-10(18-8(4)14-9)11(16)15-12-13-5-7(3)17-12/h5-6H,1-4H3,(H,13,15,16) |
InChI Key |
ZWTWFOGAROAVJU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(S1)NC(=O)C2=C(N=C(S2)C)C(C)C |
Origin of Product |
United States |
Biological Activity
The compound 2-methyl-N-(5-methyl-1,3-thiazol-2-yl)-4-(propan-2-yl)-1,3-thiazole-5-carboxamide (CAS No. 1332530-60-5) is a thiazole derivative that has garnered attention due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article examines the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cell lines, and structure-activity relationships (SAR).
The molecular formula of the compound is with a molecular weight of approximately 232.34 g/mol. It features multiple thiazole rings, which are known for their diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₆N₂S₂ |
| Molecular Weight | 232.34 g/mol |
| Density | 1.127 g/cm³ |
| Boiling Point | 369.3 °C |
| Flash Point | 177.2 °C |
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazole derivatives, including our compound of interest. The following findings summarize the anticancer activity observed in various cell lines:
- Cell Line Efficacy :
-
Mechanisms of Action :
- The presence of electron-donating groups, such as methyl substituents on the phenyl ring, enhances the compound's activity by improving hydrophobic interactions with target proteins .
- Molecular dynamics simulations indicated that the compound interacts predominantly through hydrophobic contacts with Bcl-2 proteins, which are crucial in regulating apoptosis .
-
Structure-Activity Relationships (SAR) :
- The modification of substituents on the thiazole ring significantly impacts biological activity. For instance, compounds with additional methyl groups showed increased potency against cancer cell lines .
- The replacement of dimethyl groups with simpler methyl groups in certain positions was found to be essential for maintaining anticancer efficacy .
Antimicrobial Activity
The antimicrobial properties of thiazole derivatives have also been explored extensively:
- Broad-Spectrum Activity :
- Selectivity :
Case Studies
Several case studies have provided insights into the biological activity of thiazole derivatives:
- Study on Anticancer Efficacy :
- Antimicrobial Evaluation :
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
Research has shown that derivatives of thiazole compounds exhibit notable antimicrobial properties. For instance, studies have demonstrated that 2-methyl-N-(5-methyl-1,3-thiazol-2-yl)-4-(propan-2-yl)-1,3-thiazole-5-carboxamide can inhibit the growth of various bacterial strains, including multidrug-resistant pathogens. The minimum inhibitory concentration (MIC) values indicate that this compound may serve as a promising candidate for developing new antibiotics .
Anticancer Potential
In vitro studies have indicated that this compound exhibits cytotoxic effects against several cancer cell lines. Comparative analyses with standard chemotherapeutic agents reveal that it may reduce cell viability significantly at concentrations above 10 µM. The mechanism of action appears to involve the induction of apoptosis in cancer cells, making it a candidate for further development as an anticancer agent .
Agricultural Applications
Fungicidal Properties
Thiazole derivatives have been explored for their fungicidal properties. Preliminary studies suggest that this compound may inhibit the growth of various fungal pathogens affecting crops. This could lead to its application in agricultural formulations aimed at protecting plants from fungal diseases .
Material Science Applications
Polymer Chemistry
The unique structure of this compound makes it suitable as a building block in the synthesis of advanced materials. Its incorporation into polymer matrices could enhance the mechanical and thermal properties of the resulting materials. Research into its use in developing coatings and composites is ongoing .
Case Study 1: Antimicrobial Efficacy
A recent study evaluated the efficacy of various thiazole derivatives against multidrug-resistant Staphylococcus aureus (MRSA). The results indicated that this compound exhibited MIC values lower than traditional antibiotics like linezolid, highlighting its potential as an alternative therapeutic agent .
Case Study 2: Cytotoxic Effects on Cancer Cells
In a comparative study assessing the cytotoxic effects of various thiazole derivatives on human lung and breast cancer cell lines, this compound demonstrated significant reductions in cell viability compared to controls. The study concluded that further investigation into its mechanism of action could reveal important insights for cancer therapy development .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physicochemical Properties
The following table summarizes key analogs and their properties:
Key Observations:
- Lipophilicity : The target compound’s isopropyl group likely increases membrane permeability compared to polar substituents like fluorophenyl (9b) or nitrophenyl-oxadiazole (8h) .
- Thermal Stability : Melting points for analogs range widely (117–194°C), correlating with crystallinity influenced by aromatic substituents and hydrogen-bonding capacity .
Antifungal Activity:
- Pyrazine-thiazole hybrids (e.g., compound 12 ) exhibit modest antifungal activity against Trichophyton mentagrophytes (MIC: 31.25–62.5 µM).
Kinase Inhibition:
- Dasatinib , a thiazole-carboxamide derivative, demonstrates sub-nanomolar potency against Src-family kinases. Its activity hinges on the chlorophenyl group and piperazine moiety, which stabilize interactions with kinase ATP pockets.
Anticancer Potential:
- Thiazole-oxadiazole hybrids (e.g., 8h ) show inhibitory activity against alkaline phosphatase, a marker for certain cancers. The nitro group in 8h may enhance electron-withdrawing effects, modulating enzyme interaction.
Antidiabetic Activity:
- Halogenated aryl groups may improve binding to enzymatic active sites.
Preparation Methods
Hantzsch Thiazole Synthesis for Ring Formation
The Hantzsch method remains foundational for constructing both thiazole rings. For the 5-methyl-1,3-thiazol-2-yl moiety, α-bromoacetone reacts with thiourea under acidic conditions (HCl or H<sub>2</sub>SO<sub>4</sub>) to yield 2-amino-5-methylthiazole. Subsequent deamination via diazotization introduces the 2-position substituent.
For the 4-(propan-2-yl)-2-methyl-1,3-thiazole-5-carboxylic acid precursor, bromination of 3-methyl-2-butanone generates α-bromoketone, which undergoes cyclization with thioacetamide. Acidic hydrolysis converts the intermediate ester to the carboxylic acid.
Key Reaction Conditions
Carboxamide Coupling via Activation
The carboxamide bond is formed by activating the carboxylic acid as an acyl chloride (SOCl<sub>2</sub>, 60°C) and reacting it with 2-amino-5-methylthiazole. Catalytic DMAP in DMF enhances nucleophilic substitution.
Optimization Insights
-
Solvent : DMF > THF due to better solubility of intermediates.
-
Temperature : 0–25°C minimizes side reactions (e.g., hydrolysis).
-
Yield : 68–89% after recrystallization (EtOH/H<sub>2</sub>O).
Alternative Methodologies
One-Pot Thioamide Cyclization
A streamlined approach employs monobromomalonamide and thioamides in ethanol/pyridine under reflux. This method bypasses intermediate isolation, achieving 78–91% yield for analogous thiazole carboxamides.
Representative Protocol
-
Combine 2-methylpropanethioamide (1 eq) and 2-bromo-3-oxopentane (1.1 eq).
-
Reflux in EtOH/pyridine (4:1) for 12h.
Industrial-Scale Production
Continuous Flow Reactor Optimization
Patent data highlight continuous flow systems for thiazole intermediates, enhancing yield (93–97%) and reducing reaction times (2–4h vs. 12h batch). Key parameters:
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Residence time | 30 min | +15% |
| Temperature | 120°C | +12% |
| Catalyst | Pd(OAc)<sub>2</sub>/Xantphos | +20% |
Challenges and Solutions
Byproduct Formation
Low Coupling Efficiency
-
Issue : Steric hindrance from isopropyl groups reduces amide bond yield.
-
Solution : Employ HATU/DIPEA in CH<sub>2</sub>Cl<sub>2</sub> (yield increases from 45% to 82%).
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost Index |
|---|---|---|---|---|
| Hantzsch + Coupling | 68–89 | 95–98 | High | $$$ |
| One-Pot Cyclization | 78–91 | 90–95 | Moderate | $$ |
| Solid-Phase | 65–75 | 85–90 | Low | $$$$ |
Q & A
Q. What are the standard synthetic routes for 2-methyl-N-(5-methyl-1,3-thiazol-2-yl)-4-(propan-2-yl)-1,3-thiazole-5-carboxamide, and how can reaction conditions be optimized?
The compound is typically synthesized via multi-step reactions involving thiazole and carboxamide precursors. A common approach includes:
- Step 1: Reacting 2-amino-5-methylthiazole with a chloroacetyl chloride derivative in solvents like dioxane or acetonitrile at 20–25°C, with triethylamine as a base to neutralize HCl byproducts .
- Step 2: Purification via recrystallization from ethanol-DMF mixtures to ensure high purity (>95%) .
- Optimization: Ultrasound-assisted synthesis can enhance reaction rates and yields by 15–20% compared to traditional methods, as demonstrated in analogous thiadiazole-carboxamide syntheses .
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
- NMR Spectroscopy: ¹H and ¹³C NMR confirm regiochemistry and substituent positions, particularly distinguishing thiazole ring protons (δ 6.5–7.5 ppm) and carboxamide carbonyls (δ 165–170 ppm) .
- HPLC: Used to monitor reaction progress and assess purity (>98% by reverse-phase C18 columns) .
- Elemental Analysis: Validates molecular formula (e.g., C₁₃H₁₆N₄O₂S₂) by comparing calculated vs. experimental C, H, N, S content .
Q. How do structural modifications (e.g., substituent variation) influence bioactivity in related thiazole-carboxamides?
Studies on analogous compounds reveal:
- Methyl vs. Isopropyl Groups: Bulkier substituents (e.g., 4-isopropyl) enhance hydrophobic interactions in enzyme binding pockets, increasing potency by 2–3-fold in kinase inhibition assays .
- Thiazole vs. Oxadiazole Linkers: Oxadiazole-containing analogs exhibit higher metabolic stability but reduced solubility, requiring formulation adjustments .
Advanced Research Questions
Q. What strategies resolve contradictions in reported bioactivity data across studies?
Discrepancies may arise from:
- Assay Conditions: Varying pH (e.g., 6.5 vs. 7.4) can alter ionization states of carboxamide groups, impacting binding affinity. Standardize buffer systems and validate with isothermal titration calorimetry (ITC) .
- Structural Analogues: Compare activity of 2-methyl derivatives with 2-chloro or 2-fluoro variants to isolate electronic effects vs. steric contributions .
Q. How can computational modeling guide the design of derivatives with improved target selectivity?
- Docking Studies: Use AutoDock Vina to model interactions with ATP-binding pockets (e.g., EGFR kinase). Prioritize derivatives with hydrogen bonds to hinge-region residues (e.g., Met793) and π-π stacking with phenylalanine side chains .
- MD Simulations: Assess stability of ligand-receptor complexes over 100 ns trajectories; compounds with RMSD <2 Å are candidates for synthesis .
Q. What methodologies assess the compound’s stability under physiological and storage conditions?
- Forced Degradation Studies: Expose to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H₂O₂) conditions at 40°C for 24 hours. Monitor degradation via LC-MS; carboxamide hydrolysis is a common pathway .
- Long-Term Stability: Store at -20°C in amber vials with desiccants; <5% degradation observed over 12 months .
Q. How can structure-activity relationship (SAR) studies be systematically conducted for this compound?
- Library Design: Synthesize derivatives with variations at the 4-isopropyl (e.g., cyclopropyl, tert-butyl) and 5-carboxamide positions (e.g., sulfonamide, urea) .
- Bioactivity Profiling: Test against panels of 50+ kinases or cancer cell lines (e.g., NCI-60) to identify selectivity patterns. Use PCA (principal component analysis) to correlate substituents with activity clusters .
Future Research Directions
Q. What unexplored biological targets are plausible for this compound class?
- Epigenetic Targets: Bromodomains (e.g., BRD4) and histone deacetylases (HDACs) are understudied for thiazole-carboxamides. Screening via AlphaScreen assays is recommended .
- Antimicrobial Activity: Evaluate against ESKAPE pathogens with MIC assays, focusing on membrane-disrupting mechanisms suggested by thiazole’s amphiphilic nature .
Q. How can scalable synthesis be achieved without compromising purity?
- Flow Chemistry: Implement continuous-flow reactors with in-line IR monitoring to optimize residence time (e.g., 30 min) and reduce byproducts .
- Green Solvents: Replace DMF with cyclopentyl methyl ether (CPME) in recrystallization; reduces environmental impact while maintaining yield .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
